5-(3-Bromophenyl)-1,3-oxazole
Overview
Description
5-(3-Bromophenyl)-1,3-oxazole (5-BPO) is an aromatic heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. 5-BPO is a five-membered heterocyclic compound with a nitrogen atom at the 3-position and a bromine atom at the 5-position. The compound has an interesting structure, which has been studied extensively in recent years.
Scientific Research Applications
Novel Ring Oxidation Catalysis
- Study: A study by Arora, Philip, Huang, and Shu (2012) reported the ring oxidation of 2H-oxazole, including 5-(3-bromophenyl)oxazole, to 2-oxazolone. This reaction is primarily catalyzed by aldehyde oxidase and occurs mainly in liver cytosol. This finding suggests potential applications in metabolic studies and drug development processes (Arora et al., 2012).
Anticonvulsant Activity
- Study: Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles and 5-amino 1,2-oxazoles to test for anticonvulsant activity. They found that these compounds, including derivatives of 5-(3-bromophenyl)-1,3-oxazole, exhibit significant activity and lack neurotoxicity (Unverferth et al., 1998).
Antimicrobial and Antifungal Agents
- Study 1: Apostol et al. (2022) designed and synthesized novel compounds containing a this compound moiety, which showed promising potential as antimicrobial agents against Gram-positive pathogens and particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
- Study 2: Terzioğlu Klip et al. (2010) synthesized novel 1,2,4-triazole analogs with this compound derivatives, showing varying degrees of antifungal activity against different fungal strains (Terzioğlu Klip et al., 2010).
Catalytic Synthesis and Methodologies
- Study: Shinde et al. (2022) provided a comprehensive review of the metal-dependent synthetic methodologies for 1,3-oxazole derivatives, highlighting the versatility and broad utility of these compounds in various fields, including medicinal and pharmaceutical sciences (Shinde et al., 2022).
Safety and Hazards
The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes this compound, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of this compound and its analogs .
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZQMXSOVOSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383785 | |
Record name | 5-(3-bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243455-57-4 | |
Record name | 5-(3-bromophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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